molecular formula C22H15N3O3S B13146464 1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-02-6

1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13146464
CAS No.: 62593-02-6
M. Wt: 401.4 g/mol
InChI Key: QQSVKKFPWMGXTB-UHFFFAOYSA-N
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Description

1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione is a complex organic compound that features a unique combination of anthracene, thiazole, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione typically involves multiple steps:

    Formation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the thiazole ring.

    Coupling with anthracene-9,10-dione: The 6-methoxybenzo[d]thiazole is then coupled with anthracene-9,10-dione using a suitable coupling agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione: shares similarities with other anthracene and thiazole derivatives, such as:

Uniqueness

  • The presence of the methoxy group at the sixth position in the benzo[d]thiazole ring and the anthracene-9,10-dione moiety makes 1-Amino-4-((6-methoxybenzo[d]thiazol-2-yl)amino)anthracene-9,10-dione unique. This structural feature can enhance its biological activity and stability compared to similar compounds.

Properties

CAS No.

62593-02-6

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C22H15N3O3S/c1-28-11-6-8-15-17(10-11)29-22(24-15)25-16-9-7-14(23)18-19(16)21(27)13-5-3-2-4-12(13)20(18)26/h2-10H,23H2,1H3,(H,24,25)

InChI Key

QQSVKKFPWMGXTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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